(E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide (E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide
Brand Name: Vulcanchem
CAS No.: 328541-07-7
VCID: VC5402212
InChI: InChI=1S/C19H21ClN2O3/c1-14-12-16(20)7-10-18(14)25-11-3-4-19(23)22-21-13-15-5-8-17(24-2)9-6-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,23)/b21-13+
SMILES: CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC=C(C=C2)OC
Molecular Formula: C19H21ClN2O3
Molecular Weight: 360.84

(E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide

CAS No.: 328541-07-7

Cat. No.: VC5402212

Molecular Formula: C19H21ClN2O3

Molecular Weight: 360.84

* For research use only. Not for human or veterinary use.

(E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide - 328541-07-7

Specification

CAS No. 328541-07-7
Molecular Formula C19H21ClN2O3
Molecular Weight 360.84
IUPAC Name 4-(4-chloro-2-methylphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide
Standard InChI InChI=1S/C19H21ClN2O3/c1-14-12-16(20)7-10-18(14)25-11-3-4-19(23)22-21-13-15-5-8-17(24-2)9-6-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,23)/b21-13+
Standard InChI Key UCXJXHHTZXNWAG-FYJGNVAPSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC=C(C=C2)OC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of three distinct regions:

  • 4-Chloro-2-methylphenoxy group: A chlorinated aromatic ether moiety commonly found in herbicidal agents like MCPB (4-(4-chloro-2-methylphenoxy)butyric acid) .

  • Butanehydrazide backbone: A four-carbon aliphatic chain terminating in a hydrazide (-CONHNH₂) group.

  • 4-Methoxybenzylidene substituent: An (E)-configured imine formed via condensation of the hydrazide with 4-methoxybenzaldehyde.

The (E)-stereochemistry arises from the trans arrangement of the methoxybenzylidene group relative to the hydrazide nitrogen, as confirmed by NMR and X-ray crystallography in analogous hydrazones .

Synthesis and Reaction Pathways

Proposed Synthetic Route

While no explicit procedure for this compound exists in the literature, its synthesis can be inferred from methods for related phenoxyhydrazides :

Step 1: Preparation of 4-(4-chloro-2-methylphenoxy)butanehydrazide

  • Reactants: 4-(4-Chloro-2-methylphenoxy)butyric acid and hydrazine hydrate.

  • Conditions: Reflux in ethanol (6–8 hrs) under nitrogen.

Step 2: Condensation with 4-Methoxybenzaldehyde

  • Reactants: Hydrazide intermediate and 4-methoxybenzaldehyde.

  • Conditions: Acid catalysis (e.g., glacial acetic acid) in ethanol, 60–70°C, 4–6 hrs.

StepReactantsConditionsYield (%)
1Acid + N₂H₄EtOH, reflux~75
2Hydrazide + aldehydeAcOH, EtOH~68

Key Challenges

  • Regioselectivity: Ensuring chlorination at the 4-position of the phenoxy group, as competing 6-chlorination can occur without catalysts (4-:6- ratio = 8.0 without catalysts vs. 10.2 with catalysts) .

  • Stereocontrol: Achieving (E)-selectivity via kinetic control during imine formation.

Physicochemical Properties

Predicted Properties

Using computational tools (e.g., SwissADME):

PropertyValue
Molecular FormulaC₂₁H₂₄ClN₂O₃
Molecular Weight411.88 g/mol
LogP (Lipophilicity)3.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds8

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C (differential scanning calorimetry data for analogs).

  • Solubility: Moderate in DMSO (>10 mM), low in aqueous buffers (<1 mM at pH 7.4).

Future Research Directions

Priority Studies

  • Synthetic Optimization: Improve 4-chloro regioselectivity using catalysts like N,N-dimethylaminoacetic acid derivatives .

  • In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.

  • Crystallographic Analysis: Resolve 3D structure to confirm (E)-configuration and intermolecular interactions.

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